(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol
Description
Properties
CAS No. |
1820579-67-6; 94929-82-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
IUPAC Name |
(1R,2S)-2-pyridin-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10+/m0/s1 |
InChI Key |
GRSUKJPGLIHJRZ-WCBMZHEXSA-N |
SMILES |
C1CC(C(C1)O)C2=CC=CC=N2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-bromopyridine.
Grignard Reaction: A Grignard reagent is prepared from 2-bromopyridine and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the intermediate.
Reduction: The intermediate is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane ring.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: (1R,2S)-2-(pyridin-2-yl)cyclopentanone.
Reduction: (1R,2S)-2-(pyridin-2-yl)cyclopentane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a chiral building block in organic synthesis.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pyridine moiety can engage in π-π interactions or hydrogen bonding, while the hydroxyl group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclopentanol backbone but differ in substituent groups, leading to variations in physicochemical properties and applications:
(1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol
- Molecular Formula : C₁₁H₁₃FO
- Molecular Weight : 180.22 g/mol
- Substituent : 3-Fluorophenyl
- This compound is explored in medicinal chemistry as a bioisostere for aromatic systems .
2-(Pyrrolidin-2-yl)cyclopentan-1-ol
- Molecular Formula: C₉H₁₇NO
- Molecular Weight : 155.24 g/mol
- Substituent : Pyrrolidin-2-yl (saturated five-membered nitrogen ring)
- Key Features: The pyrrolidine group introduces basicity and hydrogen-bonding capacity, favoring interactions with biological targets.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.25 g/mol
- Substituent: 1-Aminobutan-2-yl
- Key Features : The primary amine group enables salt formation and covalent bonding, making it valuable in agrochemical and polymer synthesis. Its alkyl chain increases hydrophobicity relative to pyridyl derivatives .
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol
- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight : 223.69 g/mol
- Substituent: 2-Chlorophenylamino
Data Table: Comparative Analysis
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